
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzene derivative, followed by the introduction of the tert-butyldimethylsilyl group and the sulfonoimidamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide include:
- 4-Bromo-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C14H25BrN2OSSi |
|---|---|
Molekulargewicht |
377.42 g/mol |
IUPAC-Name |
N-[S-(4-bromophenyl)-N-[tert-butyl(dimethyl)silyl]sulfonimidoyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H25BrN2OSSi/c1-14(2,3)20(6,7)16-19(18,17(4)5)13-10-8-12(15)9-11-13/h8-11H,1-7H3 |
InChI-Schlüssel |
GISADBBRWGNLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C1=CC=C(C=C1)Br)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
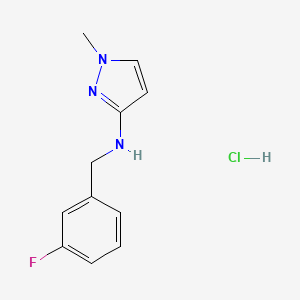
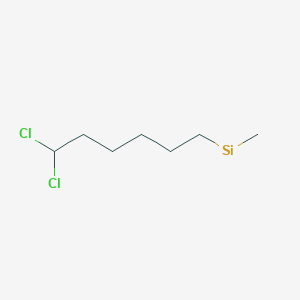
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
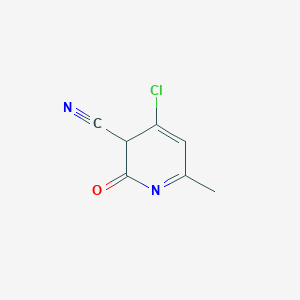

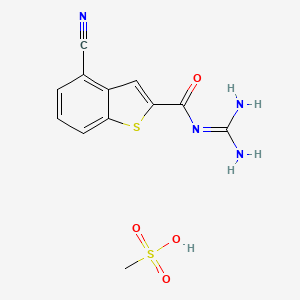
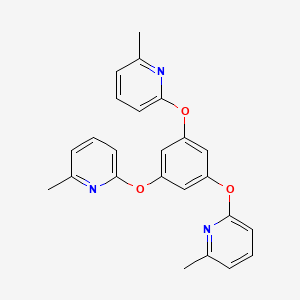
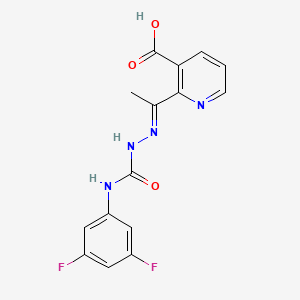
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

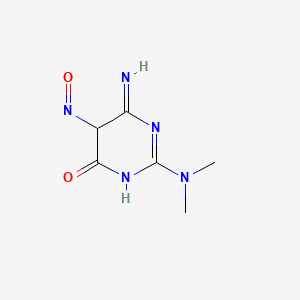

![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
